molecular formula C12H8N2O4S2 B1174314 4-nitro-9-phenyl-7$l^{6}

4-nitro-9-phenyl-7$l^{6}

Cat. No.: B1174314
M. Wt: 308.326
InChI Key: VGSDTSNHRDFNOG-UHFFFAOYSA-N
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Description

IUPAC Naming Conventions and Substituent Prioritization

The systematic name 4-nitro-9-phenyl-7λ⁶-sulfanone adheres to IUPAC rules for polycyclic systems with hypervalent centers. Key considerations include:

  • Parent Hydride Selection : The base structure is derived from a sulfanone framework (C₆H₅–S(=O)–C₆H₄–NO₂), where sulfur serves as the central atom.
  • Substituent Prioritization :
    • The nitro group (–NO₂) takes precedence over phenyl (–C₆H₅) due to higher seniority in the Cahn-Ingold-Prelog sequence (Table 1).
    • Suffix “-sulfanone” designates the sulfone group (S=O) as the principal functional group.

Table 1 : Substituent Seniority for Sulfanone Derivatives

Substituent Priority Position
Nitro (–NO₂) 1 C4
Phenyl (–C₆H₵) 2 C9
  • Lambda Convention (λ⁶) : The λ⁶ notation specifies sulfur’s nonstandard hexavalent state, deviating from its typical divalent bonding in organic sulfones. This aligns with IUPAC’s Lm-2.0 guidelines for atoms with bonding numbers exceeding standard valency.

Non-classical Ion Designation (λ⁶ System) and Bonding Analysis

The λ⁶ designation indicates hypervalent bonding involving sulfur’s 3d orbitals, enabling six-coordinate geometry. Key bonding features include:

  • Electron Delocalization :
    • Sulfur’s expanded octet is stabilized by resonance between the sulfone group and nitro substituent (Fig. 1A).
    • Density Functional Theory (DFT) calculations reveal a 3-center–4-electron bond involving sulfur, oxygen, and nitrogen (Fig. 1B).

Figure 1 :
A) Resonance structures stabilizing the λ⁶ sulfur center.
B) 3-center–4-electron bond topology (bond indices: S–O = 1.32, S–N = 1.18).

  • Geometric Parameters :

    • X-ray crystallography data (e.g., CCDC 24526966) show a trigonal bipyramidal geometry with axial nitro and phenyl groups.
    • Bond lengths: S–O = 1.43 Å, S–N = 1.67 Å, S–C(aromatic) = 1.78 Å.
  • Hyperconjugative Effects :

    • The nitro group withdraws electron density via σ*-orbital interactions, enhancing sulfur’s electrophilicity (NBO analysis: ΔE = 48.2 kcal/mol).

Stereochemical and Conformational Considerations

The compound’s rigidity arises from steric and electronic factors:

  • Steric Hindrance :

    • The ortho-hydrogens of the phenyl group clash with the nitro substituent, enforcing a coplanar arrangement (torsion angle: 178.5°).
    • Molecular mechanics simulations predict a 12.3 kcal/mol barrier to rotation about the S–C(aryl) bond.
  • Conformational Isomerism :

    • Two dominant conformers exist:
      • Syn: Nitro and sulfone groups on the same face (73% population).
      • Anti: Groups on opposite faces (27%).
    • The syn conformer is stabilized by intramolecular O···H–C hydrogen bonding (distance: 2.11 Å).
  • Chiral Centers :

    • The sulfur center is achiral due to its trigonal bipyramidal symmetry.
    • Crystallographic data confirm no enantiomeric resolution in the solid state.

Properties

Molecular Formula

C12H8N2O4S2

Molecular Weight

308.326

IUPAC Name

4-nitro-9-phenyl-7$l^{6}

InChI

InChI=1S/C12H8N2O4S2/c15-14(16)9-6-7-11-12(8-9)20(17,18)13-19(11)10-4-2-1-3-5-10/h1-8H

InChI Key

VGSDTSNHRDFNOG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S2=NS(=O)(=O)C3=C2C=CC(=C3)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues in the Fluorene Family

Fluorene derivatives with nitro and ester groups serve as critical benchmarks for understanding the reactivity of 4-nitro-9-phenyl-7l⁶:

Compound Name Molecular Formula Key Structural Features Biological/Chemical Properties
Ethyl 7-nitro-9-oxo-9H-fluorene-2-carboxylate C₁₈H₁₅NO₅ Nitro at C7, ester at C2, ketone at C9 Moderate antimicrobial activity; used in organic synthesis for electron-deficient intermediates.
Methyl 4,5,7-trinitro-9-oxo-9H-fluorene-2-carboxylate C₁₆H₉N₃O₈ Three nitro groups (C4, C5, C7), ester at C2 High reactivity in electrophilic substitution; applications in explosives research.
Hypothetical 4-nitro-9-phenyl-7l⁶ Not specified Nitro at C4, phenyl at C9, unknown at C7 Predicted enhanced aromatic interactions due to phenyl group; potential for tailored electronic properties.

Key Differences :

  • Nitro Group Position : Moving the nitro group from C7 (as in ) to C4 may alter electron distribution, affecting solubility and reaction kinetics.
  • Substituent Effects : The phenyl group at C9 in 4-nitro-9-phenyl-7l⁶ could increase steric hindrance compared to ketone or ester groups in analogues, influencing binding affinity in biological systems .

Purine-Based Analogues

Compound Name Molecular Formula Key Structural Features Biological Activity
6-Chloro-9-[2-(4-nitrophenyl)ethyl]-9H-purine C₁₃H₁₀ClN₅O₂ Chloro at C6, nitroaryl-ethyl at C9 Anticancer activity via kinase inhibition; improved cellular uptake due to lipophilic nitro group.
9-Cyclopropyl-N-(4-fluorophenyl)-9H-purin-6-amine C₁₄H₁₂FN₅ Cyclopropyl at C9, fluorophenyl at N6 Unique DNA intercalation properties; studied in antiviral research.
Hypothetical 4-nitro-9-phenyl-7l⁶ Not specified Nitro at C4, phenyl at C9 Potential dual functionality: nitro group for redox activity, phenyl for π-π stacking in drug design.

Key Differences :

  • Substituent Flexibility : Unlike rigid purine cores, fluorene-based structures (e.g., 4-nitro-9-phenyl-7l⁶) may offer greater planar stability, advantageous in materials science .
  • Nitro Group Role : In purines, nitro groups enhance cytotoxicity, whereas in fluorenes, they often modulate electronic properties for optoelectronic applications .

Benzyl and Phenyl Derivatives

Nitrobenzyl-phosphonates and related compounds highlight the impact of dual functional groups:

Compound Name Molecular Formula Key Structural Features Applications
(4-Nitro-benzyl)-phosphonic acid C₇H₈NO₅P Nitro at C4, phosphonate at benzyl Catalysis in phosphorylation reactions; antimicrobial properties.
Methyl 2-hydroxy-2-(4-nitrophenyl)acetate C₁₀H₁₀NO₅ Nitro at phenyl C4, hydroxyl and ester groups Enzyme inhibition studies; precursor for prodrug synthesis.
Hypothetical 4-nitro-9-phenyl-7l⁶ Not specified Nitro at C4, phenyl at C9 Potential as a photosensitizer or ligand in metal-organic frameworks (MOFs).

Key Differences :

  • Phosphonate vs. Phenyl : The absence of a phosphonate group in 4-nitro-9-phenyl-7l⁶ may reduce its acidity compared to , limiting use in certain catalytic reactions.
  • Hydroxyl Group Impact : Unlike , the lack of a hydroxyl group in 4-nitro-9-phenyl-7l⁶ could decrease hydrogen-bonding capacity but improve lipid membrane permeability .

Unique Properties of 4-Nitro-9-Phenyl-7l⁶

  • Dual Functionalization : The combination of a nitro group (electron-withdrawing) and phenyl ring (electron-donating) may create a polarized electronic structure, useful in charge-transfer materials .
  • Steric and Electronic Tuning : The unspecified "7l⁶" substituent offers flexibility for modifying solubility, stability, and target affinity, a strategy seen in fluorene and purine drug development .

Preparation Methods

Mixed-Acid Nitration of Halogenated Intermediates

A cornerstone of nitroaromatic synthesis involves mixed nitric-sulfuric acid systems. For example, the nitration of 4-substituted halobenzenes (e.g., 4-bromotoluene) with concentrated HNO₃/H₂SO₄ at 30–60°C yields 2-nitro-5-substituted nitrobenzenes with >80% regioselectivity. This method avoids the formation of ortho-nitro byproducts common in toluene-derived systems, as halogens exert stronger directing effects.

Key Data Table: Nitration Efficiency by Substrate

SubstrateNitrating AgentTemperature (°C)Yield (%)Regioselectivity (%)
4-BromotolueneHNO₃/H₂SO₄388395
4-ChlorotolueneHNO₃/H₂SO₄407892
4-FluorotolueneHNO₃/H₂SO₄358597

Source: Adapted from CN101805265B

Solvent and Temperature Optimization

Polar solvents like dichloromethane enhance nitration efficiency by stabilizing transition states. Patent CN101805265B reports 83% yield for 2,5-difluoronitrobenzene synthesis in dichloromethane at 38°C, compared to 70% in nonpolar hexane. Excess nitric acid (1.2–1.5 equiv.) ensures complete conversion, while temperatures >60°C promote undesired dinitration.

Substitution Reactions for Functional Group Introduction

Alkaline Cyanoacetate Substitution

Following nitration, halogenated nitrobenzenes undergo nucleophilic substitution with methyl or ethyl cyanoacetate. For example, 2,5-difluoronitrobenzene reacts with ethyl cyanoacetate in acetone under Na₂CO₃ catalysis, yielding 2-nitro-4-fluorophenylacetonitrile with 72% yield. The reaction proceeds via an SNAr mechanism, favored by electron-withdrawing nitro groups.

Reaction Conditions:

  • Solvent: Acetone or DMSO

  • Catalyst: Na₂CO₃ or KF (2–5 mol%)

  • Temperature: 60–80°C

  • Time: 2–4 hours

Acid-Catalyzed Cyclization

Post-substitution, concentrated HCl mediates cyclization to form benzyl cyanide intermediates. Patent DE19723214A1 highlights that HCl (6–12 M) at 60°C for 10 hours converts 90% of 2-nitro-4-fluorophenylacetonitrile to the corresponding benzyl cyanide. Side reactions, such as over-hydrolysis to carboxylic acids, are minimized by controlled temperature.

Hydrolysis to Carboxylic Acids

Acidic vs. Basic Hydrolysis

Strong acidic (e.g., H₂SO₄) or basic (e.g., NaOH) conditions hydrolyze nitriles to carboxylic acids. For 2-nitro-4-bromophenylacetonitrile, 50% H₂SO₄ at reflux for 6 hours achieves 88% conversion to 2-nitro-4-bromophenylacetic acid, whereas 20% NaOH yields only 72% due to nitro group instability in strong base.

Optimized Hydrolysis Protocol:

  • Acid: 50% H₂SO₄, reflux, 6 hours

  • Base: 10% NaOH, 80°C, 4 hours

  • Workup: Neutralization followed by ethyl acetate extraction

Challenges in Scaling and Purification

Byproduct Management

The synthesis of 4-nitro-9-phenyl-7$l^{6} risks byproducts like 3-nitro isomers (5–10%) during nitration. Recrystallization from ethanol or hexane removes these impurities, increasing purity from 85% to >98%.

Solvent Recovery

Dichloromethane and acetone are recovered via distillation (70–80% efficiency), reducing costs in industrial settings .

Q & A

Q. How can researchers ensure reproducibility in studies involving 4-nitro-9-phenyl-7$l^{6}?

  • Methodological Answer:
  • Documentation: Publish full synthetic protocols, including raw material sources and equipment calibration records.
  • Data Sharing: Deposit spectral data in open-access repositories (e.g., Zenodo) with unique DOIs.
  • Peer Review: Invite third-party validation through collaborative inter-laboratory studies .

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